molecular formula C24H23FN4O B303758 2-Amino-1-(dimethylamino)-4-(4-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-4-(4-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303758
M. Wt: 402.5 g/mol
InChI Key: FTIDNJZYUJSCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(dimethylamino)-4-(4-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess several unique properties that make it a promising candidate for the development of new drugs. In

Scientific Research Applications

2-Amino-1-(dimethylamino)-4-(4-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anticancer, antimicrobial, and antifungal properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-4-(4-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the growth of certain bacteria and fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a low toxicity profile and does not cause significant damage to normal cells. It has also been found to have good bioavailability and can be easily absorbed by the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-1-(dimethylamino)-4-(4-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may cause significant damage to normal cells. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-Amino-1-(dimethylamino)-4-(4-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of new drugs that incorporate this compound as a key component. Another area of interest is the investigation of its potential use in the treatment of other neurological disorders such as Parkinson's disease. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-Amino-1-(dimethylamino)-4-(4-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction between 4-fluoroacetophenone, dimethylamine, and ethyl cyanoacetate in the presence of a catalytic amount of piperidine. The resulting product is then treated with hydrochloric acid to obtain the final compound.

properties

Molecular Formula

C24H23FN4O

Molecular Weight

402.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(4-fluorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H23FN4O/c1-28(2)29-20-12-17(15-6-4-3-5-7-15)13-21(30)23(20)22(19(14-26)24(29)27)16-8-10-18(25)11-9-16/h3-11,17,22H,12-13,27H2,1-2H3

InChI Key

FTIDNJZYUJSCTA-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC=CC=C4

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC=CC=C4

Origin of Product

United States

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